molecular formula C23H19ClF2N4O3 B15134453 N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide

Cat. No.: B15134453
M. Wt: 472.9 g/mol
InChI Key: DZJHFAGMOGYQBS-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-oxo group and a carboxamide moiety. Key structural elements include:

  • Aromatic Substituents: A 2-amino-3-chloropyridin-4-yl group linked via an ether bond and a 4-fluorophenyl group, enhancing lipophilicity and target binding.
  • Carboxamide Linkage: Positioned at the piperidine’s third carbon, facilitating interactions with biological targets.

Properties

Molecular Formula

C23H19ClF2N4O3

Molecular Weight

472.9 g/mol

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide

InChI

InChI=1S/C23H19ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-9,15-16,28H,10-11H2,(H2,27,29)(H,30,32)

InChI Key

DZJHFAGMOGYQBS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C(CN1)C(=O)NC2=CC(=C(C=C2)OC3=C(C(=NC=C3)N)Cl)F)C4=CC=C(C=C4)F

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Comparison with Similar Compounds

Core Ring Systems

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound 4-Oxopiperidine 2-Amino-3-chloropyridin-4-yl (ether), 4-fluorophenyl ~550 (estimated)
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone (5-membered, sulfur) 4-Chlorophenyl, pyridine-3-carboxamide ~350 (estimated)
F13714 Piperidine 3-Chloro-4-fluorophenyl, methylaminopyridinyl 438.9
1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidine (5-membered) 4-Fluorophenyl, 4-methylpyridinyl ~360 (estimated)

Key Observations :

  • The piperidine core in the target compound and F13714 offers conformational flexibility compared to the rigid thiazolidinone or smaller pyrrolidine rings.
  • Thiazolidinone derivatives () introduce sulfur, which may alter electronic properties but risks oxidative metabolic instability.
  • Fluorine and chlorine are prevalent across analogs, enhancing lipophilicity and resistance to cytochrome P450 metabolism .

Pharmacological Properties

  • Target Compound: The 2-amino-3-chloropyridine group likely enhances kinase binding via hydrogen bonding (amine) and hydrophobic interactions (chlorine). The 4-fluorophenyl group improves membrane permeability.
  • F13714: The methylaminopyridine substituent may improve solubility but could reduce blood-brain barrier penetration due to increased polarity .
  • Thiazolidinone Analog (): The sulfur atom in the core may confer unique binding modes but could limit metabolic stability compared to piperidine-based structures .
  • Pyrrolidine Analog (): Smaller ring size may increase potency but reduce selectivity due to constrained geometry .

Toxicity and Metabolic Stability

  • Chlorine Substituents : Present in the target compound and ’s analog, these may pose bioactivation risks (e.g., reactive metabolite formation) but are mitigated by fluorine’s blocking effects .
  • Fluorine Atoms : Improve metabolic stability in all compounds by reducing CYP450-mediated oxidation.

Biological Activity

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide, often referred to as a piperidine derivative, has garnered attention for its potential therapeutic applications, particularly in oncology and kinase inhibition. This article delves into its biological activity, providing a comprehensive analysis of its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

  • Molecular Formula : C25H19ClF2N4O4
  • Molecular Weight : 512.89 g/mol
  • CAS Number : 1174046-72-0
  • Boiling Point : 667.9 ± 55.0 °C (predicted)
  • Solubility : ≥25.65 mg/mL in DMSO; insoluble in water and ethanol

Physical Properties

PropertyValue
Density1.49 g/cm³
pKa10.54 ± 0.70 (predicted)
ColorWhite to off-white

The compound acts primarily as a selective c-Met inhibitor , targeting the c-Met kinase pathway, which is implicated in various cancers. The inhibition of c-Met can lead to reduced tumor growth and metastasis by disrupting signaling pathways that promote cell proliferation and survival.

Inhibition Potency

Research indicates that this compound exhibits significant inhibitory activity against c-Met with an IC50 value in the low nanomolar range, suggesting potent efficacy in blocking the kinase's activity and subsequent cellular effects in cancer models.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values were comparable to established chemotherapeutic agents such as Doxorubicin .
  • Mechanistic Insights : The compound's ability to induce apoptosis was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, enhancing the pro-apoptotic signaling pathways within treated cells .

Study 1: Efficacy Against Colon Cancer

A study focused on a series of TASIN analogs showed that compounds structurally similar to this compound exhibited significant potency against colon cancer cell lines. The most potent analogs demonstrated IC50 values as low as 4.8 nM, indicating strong potential for clinical application in targeted cancer therapies .

Study 2: Combination Therapies

Research has explored the effects of combining this compound with other chemotherapeutic agents, revealing enhanced efficacy in overcoming drug resistance observed in certain cancer types. The synergistic effects were attributed to the dual targeting of multiple signaling pathways involved in tumor survival and proliferation .

Q & A

Basic Synthesis and Optimization

Q1: What are the critical considerations for designing a synthetic route for this compound, particularly regarding regioselectivity and fluorinated substituent stability? A:

  • Regioselectivity : Prioritize coupling reactions (e.g., Buchwald-Hartwig amination) for the pyridinyloxy-phenyl linkage, as steric hindrance from the 3-chloro and 2-amino groups requires precise catalyst selection (e.g., Pd(OAc)₂ with Xantphos) .
  • Fluorinated Stability : Avoid harsh acidic/basic conditions during fluorophenyl group incorporation; use anhydrous solvents (DMF or DCM) to prevent defluorination .
  • Validation : Monitor intermediates via LC-MS (high-resolution) to confirm mass accuracy and detect byproducts like dechlorinated analogs .

Advanced Synthesis: Addressing Data Contradictions

Q2: How can conflicting reports on reaction yields for the piperidine-4-oxo core formation be resolved? A:

  • Root Cause Analysis : Discrepancies often arise from solvent purity (e.g., trace water in DMF hydrolyzes intermediates) or temperature gradients in reflux setups.
  • Mitigation : Use anhydrous solvents with molecular sieves and calibrate heating mantles. Optimize via Design of Experiments (DoE) to map yield vs. temperature/pH .
  • Case Study : A 56.48% yield was achieved using anhydrous benzene and controlled heating (10 hrs, 80°C) for a structurally similar thiazolidinone analog .

Basic Structural Characterization

Q3: Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure? A:

  • XRD : Resolve π-π stacking (e.g., between pyridine and fluorophenyl rings) and hydrogen-bonding networks (N–H⋯O, C–H⋯Cl) .
  • NMR : Use ¹⁹F NMR to verify fluorophenyl substituent positions and ¹H-¹³C HSQC to assign stereochemistry at the piperidine ring .
  • IR : Confirm carbonyl stretching (C=O at ~1680 cm⁻¹) and amine N–H vibrations (~3350 cm⁻¹) .

Advanced Structural Analysis

Q4: How can crystallographic disorder in the piperidine ring be resolved during refinement? A:

  • Disorder Modeling : Use SHELXL’s PART instruction to split occupancy (e.g., 0.509:0.491 for sulfur/oxygen sites) and apply restraints to bond lengths/angles .
  • Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09) to ensure plausible thermal motion parameters .
  • Example : A similar compound showed 0.464:0.536 occupancy for methyl groups, resolved using anisotropic displacement parameters .

Basic Biological Activity Assessment

Q5: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity? A:

  • Target Screening : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) due to the pyridine-piperidine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
  • Solubility : Pre-screen in PBS/DMSO mixtures to avoid false negatives from aggregation .

Advanced Biological Data Interpretation

Q6: How to address contradictory activity results in mammalian vs. bacterial cell models? A:

  • Mechanistic Divergence : Test for efflux pump involvement (e.g., using verapamil in Gram-negative bacteria) or cytochrome P450 metabolism in mammalian cells .
  • Orthogonal Assays : Validate with SPR (surface plasmon resonance) to measure direct target binding, excluding metabolic interference .
  • Case Study : A pyridinecarboxamide analog showed 10-fold higher potency in mammalian models due to active transport .

Basic Analytical Chemistry

Q7: What HPLC/LC-MS conditions optimize purity analysis for this compound? A:

  • Column : C18 (150 mm × 4.6 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradient.
  • Detection : UV at 254 nm (aromatic rings) and ESI+ MS for [M+H]⁺ identification .
  • Impurity Tracking : Monitor chlorinated byproducts (e.g., deaminated analogs) with retention time shifts ≥2 min .

Advanced Method Validation

Q8: How to validate analytical methods when impurities co-elute with the target compound? A:

  • 2D-LC : Employ heart-cutting LC-LC to isolate impurities for MS/MS structural elucidation .
  • Forced Degradation : Stress under acid (HCl), base (NaOH), and oxidative (H₂O₂) conditions to profile degradation products .
  • Statistical Validation : Calculate LOD/LOQ via signal-to-noise (S/N ≥3/10) and accuracy with spike-recovery (98–102%) .

Basic Mechanistic Studies

Q9: What computational tools predict the compound’s binding mode to biological targets? A:

  • Docking : Use AutoDock Vina with crystal structures (PDB) of homologous targets (e.g., EGFR kinase) .
  • Pharmacophore Modeling : Highlight key features (chloropyridine as H-bond acceptor, fluorophenyl as hydrophobic anchor) .
  • Validation : Compare with experimental SAR data from truncated analogs .

Advanced Mechanistic Contradictions

Q10: How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values? A:

  • Solvent Effects : Run MD simulations (AMBER/NAMD) with explicit water to account for solvation entropy .
  • Allostery : Test for allosteric modulation via SPR or ITC (isothermal titration calorimetry) .
  • Case Study : A pyrimidinecarboxamide analog showed 100 nM IC₅₀ experimentally but 10 µM in docking due to unmodeled protein flexibility .

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